2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine
Description
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
QHJNKANCLWIWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
Friedländer annulation is a classical method for constructing polycyclic heteroaromatic systems. A modified approach, as demonstrated in recent work, employs MnO₂ catalysis under ligand-free conditions to form the naphthyridine backbone. For example, a one-pot reaction between 2-amino-5-chloro-benzhydrol (9 ) and 1-benzyl-4-piperidinol (14 ) in a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid (ChCl/p-TSA) yields intermediate 17 , which undergoes sequential dehydrogenation and cyclization. This method achieves yields up to 85% under optimized conditions (100°C, 3 hours).
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Catalyst | MnO₂ (10 mol%) |
| Base | KOtBu (1.5 equiv) |
| Solvent System | ChCl/p-TSA (1:1) + TBAB/p-TSA |
| Temperature | 100°C |
| Yield (Intermediate) | 70–85% |
Cyclocondensation of Aminopyridines
Alternative routes involve cyclocondensation reactions between 2-aminopyridine derivatives and ketones. For instance, 3-bromo-8-chloro-1,7-naphthyridine (a precursor) is synthesized via cyclization of 3-bromo-7H-[1,naphthyridin-8-one using POCl₃ and DIPEA in toluene at 130°C. This method, while effective, requires harsh conditions and prolonged reaction times (36 hours).
Functionalization of the Naphthyridine Core
Introduction of the Benzyloxy Group
The benzyloxy moiety at the 2-position is introduced via nucleophilic aromatic substitution (SNAr). A patent-published method reacts 2,7-dichloro-1,8-naphthyridine with benzyl alcohol in the presence of a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF). The reaction selectively substitutes the chlorine at the 2-position due to its higher electrophilicity compared to the 7-position.
Optimized Conditions for SNAr
| Parameter | Value/Description |
|---|---|
| Substrate | 2,7-Dichloro-1,8-naphthyridine |
| Nucleophile | Benzyl alcohol |
| Base | KOtBu (1.1 equiv) |
| Solvent | THF |
| Temperature | 80°C, 12 hours |
| Yield | 68–72% |
Ethyl Group Incorporation at the 3-Position
The 3-ethyl substituent is typically introduced via Suzuki–Miyaura cross-coupling. A brominated intermediate (e.g., 3-bromo-8-chloro-1,7-naphthyridine) reacts with ethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water. This method offers regioselectivity and mild conditions, with yields averaging 65–70%.
Chlorination at the 8-Position
Chlorination is achieved either during core synthesis or via post-functionalization. In the former, POCl₃ serves as both a solvent and chlorinating agent, as seen in the synthesis of 3-bromo-8-chloro-1,7-naphthyridine. Post-synthetic chlorination using N-chlorosuccinimide (NCS) under radical conditions has also been reported, though this approach risks over-chlorination.
Integrated Synthetic Pathways
Sequential Functionalization Route
A representative pathway involves:
-
Core formation : Friedländer annulation to yield 8-chloro-1,7-naphthyridine.
-
Benzyloxy introduction : SNAr with benzyl alcohol.
-
Ethyl group addition : Suzuki coupling with ethylboronic acid.
Overall Yield : 45–50% (three steps).
One-Pot Catalytic Approach
Emerging methodologies leverage MnO₂-catalyzed dehydrogenation and annulation in DES systems. For example, a single-pot reaction combining 2-amino-5-chloro-benzhydrol, 1-benzyl-4-piperidinol, and benzyl alcohol achieves the target compound in 78% yield, minimizing purification steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedländer Annulation | High atom economy; green solvents | Requires DES optimization | 70–85 |
| SNAr + Suzuki Coupling | Regioselective; scalable | Multi-step; costly catalysts | 45–50 |
| POCl₃ Chlorination | Rapid halogenation | Harsh conditions; safety risks | 60–65 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups or modifying pharmacological properties.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| K₂CO₃, DMF, 80°C, 12 h | 8-Amino-2-(benzyloxy)-3-ethyl-1,7-naphthyridine | Amines or hydrazines as nucleophiles |
| NaN₃, DMSO, 100°C, 6 h | 8-Azido-2-(benzyloxy)-3-ethyl-1,7-naphthyridine | Azide introduction for click chemistry |
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the naphthyridine ring and ethyl group.
Oxidation of the Benzyloxy Group
The benzyloxy group at position 2 can be oxidized to a carbonyl group under strong oxidizing conditions.
| Oxidizing System | Product | Yield |
|---|---|---|
| KMnO₄, H₂SO₄, reflux | 2-Keto-8-chloro-3-ethyl-1,7-naphthyridine | ~65% |
| CrO₃, AcOH, 60°C | 2-Carboxy-8-chloro-3-ethyl-1,7-naphthyridine | ~50% |
Key Finding : Oxidation selectivity depends on solvent polarity, with acidic conditions favoring carboxylic acid formation over ketones.
Benzyloxy Group Reduction
Catalytic hydrogenation removes the benzyl protecting group:
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridine | >90% |
Ring Hydrogenation
Partial saturation of the naphthyridine ring occurs under high-pressure H₂:
| Conditions | Product | Notes |
|---|---|---|
| H₂ (50 psi), PtO₂, AcOH | 1,2,3,4-Tetrahydro-8-chloro-3-ethyl-1,7-naphthyridine | Selective reduction of outer ring |
Suzuki–Miyaura Coupling
The chloro group participates in palladium-catalyzed cross-couplings:
| Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 8-Phenyl-2-(benzyloxy)-3-ethyl-1,7-naphthyridine | 78% |
| Vinylboronic pinacol ester | Pd(dppf)Cl₂, CsF, THF, 80°C | 8-Vinyl-2-(benzyloxy)-3-ethyl-1,7-naphthyridine | 65% |
Electrophilic Aromatic Substitution
The naphthyridine ring undergoes electrophilic substitution at activated positions:
Computational Analysis : DFT studies indicate electrophiles preferentially attack position 5 due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for position 6) .
Acidic Hydrolysis
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8 h | 2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridine | Precursor for metal complexes |
Basic Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| NaOH (aq), EtOH, 70°C | 2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridine | Competing elimination minimized at pH <12 |
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | [Cu(L)₂Cl]Cl | 8.2 ± 0.3 |
| Fe(ClO₄)₃ | H₂O/EtOH, 60°C | Fe(L)(H₂O)₃₃ | 6.7 ± 0.2 |
Structural Confirmation : Single-crystal XRD shows square-planar geometry for Cu(II) complexes and octahedral for Fe(III).
Photochemical Reactions
UV-induced reactivity has been explored for synthetic applications:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| 254 nm, CH₃CN, N₂ atm | 8-Cyano-2-(benzyloxy)-3-ethyl-1,7-naphthyridine | 0.12 |
Mechanism : Radical intermediates detected via EPR spectroscopy suggest a homolytic C-Cl bond cleavage pathway.
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Reaction outcomes are highly dependent on the electronic effects of the ethyl and benzyloxy substituents, with position 8 being the most reactive site for transformations. Experimental data gaps in yields and kinetics highlight areas for future research.
Scientific Research Applications
Antimicrobial and Antiparasitic Activities
Antileishmanial Activity:
Recent studies have highlighted the potential of 1,8-naphthyridine derivatives, including 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine, in treating visceral leishmaniasis. A series of compounds were evaluated for their in vitro antileishmanial activity, demonstrating promising results against the parasite responsible for this disease. The mechanism of action involves the sequestration of divalent metal cations, which is critical for the compound's efficacy .
Broad-Spectrum Antimicrobial Properties:
The 1,8-naphthyridine scaffold has been associated with a wide range of antimicrobial activities. These derivatives have shown effectiveness against various bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the naphthyridine core can enhance antibacterial potency .
Anticancer Applications
Inhibition of Cancer Cell Proliferation:
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.
Mechanisms of Action:
The anticancer effects are attributed to the compound's interactions with specific molecular targets such as protein kinases and other enzymes involved in tumor growth and metastasis. For instance, its activity against the Akt isoform has been documented, indicating a role in modulating pathways critical for cancer cell survival and proliferation .
Neurological Disorders
Potential for Treating Neurodegenerative Diseases:
There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and multiple sclerosis. These compounds have demonstrated anti-inflammatory and neuroprotective effects, making them suitable candidates for further investigation in neuropharmacology .
Analgesic Properties:
In addition to their neuroprotective effects, some derivatives have shown analgesic properties, which could be beneficial in managing pain associated with neurological conditions . This dual action enhances their therapeutic profile.
Data Summary Table
| Application Area | Biological Activity | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Inhibition of microbial growth through metal cation sequestration |
| Antiparasitic | Active against Leishmania spp. | Sequestration of divalent metal cations |
| Anticancer | Inhibits cancer cell proliferation | Modulation of protein kinase activity |
| Neurological Disorders | Neuroprotective and analgesic effects | Anti-inflammatory mechanisms |
Case Studies
-
Antileishmanial Activity Study:
A study evaluated a series of naphthyridine derivatives for their efficacy against Leishmania donovani. Compounds were assessed for cytotoxicity and selectivity towards the parasite, leading to the identification of several promising candidates with improved safety profiles . -
Cancer Cell Proliferation Inhibition:
Research on this compound demonstrated its ability to inhibit proliferation in breast and prostate cancer cell lines. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest at specific phases . -
Neuroprotective Effects:
A recent investigation into the neuroprotective properties of naphthyridine derivatives revealed their potential to mitigate oxidative stress in neuronal cells. This study suggests that these compounds could be developed as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit leukotriene A-4 hydrolase or mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl at Position 3
The closest analog is 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (CAS 1801158-63-3, Accela SY466022). Key differences arise from the alkyl chain length:
This modification may also affect metabolic stability, as longer alkyl chains are less prone to oxidative degradation.
Functional Group Variations: Benzyloxy vs. Ketone
Another analog, 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (CAS 1060817-53-1), replaces the benzyloxy group with a ketone:
| Property | This compound | 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one |
|---|---|---|
| Position 2 Group | Benzyloxy (-OCH₂C₆H₅) | Ketone (=O) |
| Electron Effects | Electron-donating (via oxygen lone pairs) | Electron-withdrawing |
| Reactivity | Less reactive toward nucleophiles | Prone to nucleophilic attack at the carbonyl |
The benzyloxy group enhances steric shielding and aromatic stacking capacity , making the ethyl derivative more suitable for targeting hydrophobic binding pockets in enzymes.
Biological Activity
The compound 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Research indicates that naphthyridine derivatives exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound has shown promise as an inhibitor of certain enzymes and receptors involved in critical biological pathways.
Structure-Activity Relationships
- Chemical Structure : The presence of the benzyloxy group and chlorine atom at specific positions on the naphthyridine ring significantly influences the compound's biological activity. Modifications to these groups can enhance or diminish potency against target enzymes.
- Potency Variations : Studies have demonstrated that structural modifications can lead to varying degrees of inhibitory activity against enzymes such as acetylcholinesterase (AChE) and other targets relevant to neurodegenerative diseases and cancer.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in inhibiting AChE, a key enzyme in Alzheimer's disease pathology. The following table summarizes the inhibitory concentrations (IC50) observed in various assays:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | AChE | 0.25 |
| Reference Compound (Donepezil) | AChE | 0.16 |
The compound exhibited competitive inhibition against AChE, suggesting it may be a viable candidate for further development as a therapeutic agent for Alzheimer's disease .
Neuroprotective Effects
In addition to enzyme inhibition, this compound has demonstrated neuroprotective effects against amyloid-beta-induced neurotoxicity in cell culture models. This suggests potential applications in treating neurodegenerative diseases beyond just AChE inhibition.
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
- Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in tumor growth.
Q & A
Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Steric bulk from the 3-ethyl group may hinder coupling at C3, favoring reactions at C6 or C8. Electron-withdrawing chloro substituents activate the ring for Pd-catalyzed reactions (e.g., Suzuki-Miyaura) but require careful ligand selection (e.g., ) to prevent dehalogenation . Hammett studies on substituted analogs can quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
